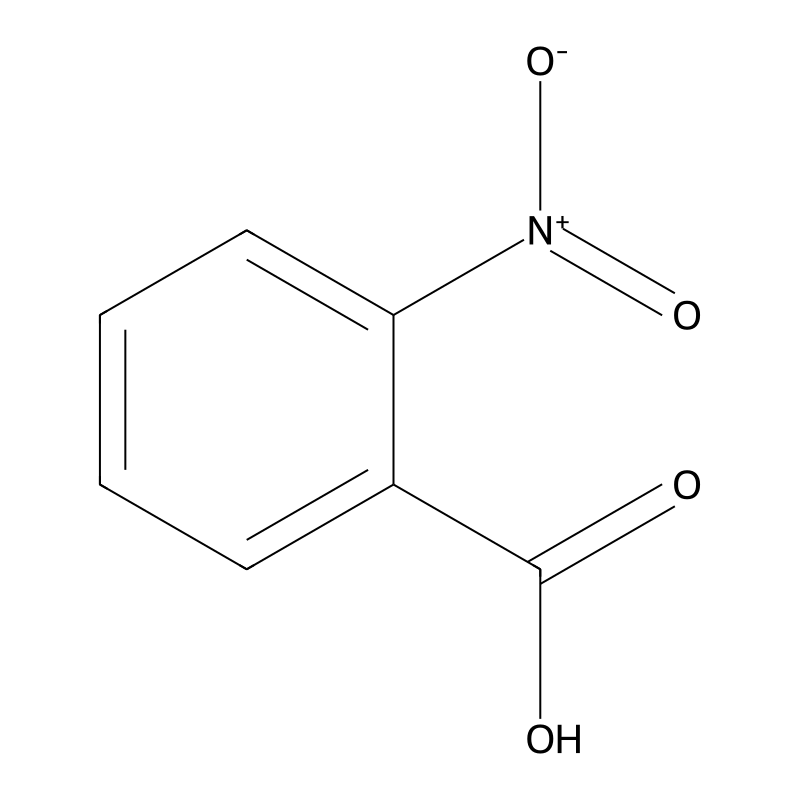

2-Nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Synthesis

- Precursor for other chemicals: 2-NBA serves as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides. Its reactive nitro group allows for further chemical transformations, making it a versatile starting material for diverse research projects [].

Analytical Chemistry

- Chromatographic standard: Due to its well-defined properties and readily detectable peak in chromatography techniques, 2-NBA is used as a standard in various analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) []. Its consistent behavior allows researchers to calibrate instruments, identify unknown compounds, and quantify samples containing similar molecules.

Microbiology

- Bacterial growth supplement: Interestingly, studies have shown that 2-NBA can act as a growth supplement for specific bacterial strains, like Pseudomonas fluorescens strain KU-7 []. This unexpected finding opens doors for further investigation into the mechanisms by which 2-NBA influences bacterial growth and its potential applications in microbial research.

2-Nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol. It is characterized by the presence of a carboxylic acid group and a nitro group in the ortho configuration, making it a member of the nitrobenzoic acids family. Typically appearing as yellowish-white crystals, this compound is known for its intensely sweet taste and is insoluble in water .

- Reduction: The nitro group can be reduced to an amine, yielding anthranilic acid.

- Esterification: Reacts with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield 2-nitrotoluene.

- Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, particularly in the presence of strong bases .

2-Nitrobenzoic acid exhibits several biological activities:

- Cholinesterase Inhibition: It has been utilized in synthesizing compounds that act as cholinesterase inhibitors, which are significant for treating conditions like Alzheimer's disease .

- Antimicrobial Properties: Some derivatives of 2-nitrobenzoic acid have shown antimicrobial activity, making them useful in pharmaceutical applications .

- Antioxidant Activity: Certain studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress .

The synthesis of 2-nitrobenzoic acid typically involves:

- Oxidation of 2-Nitrotoluene: This is the most common method, where 2-nitrotoluene is oxidized using nitric acid to yield 2-nitrobenzoic acid .

- Direct Nitration of Benzoic Acid: Another method involves the nitration of benzoic acid using a nitrating agent under controlled conditions to ensure the nitro group is positioned ortho to the carboxylic acid group.

2-Nitrobenzoic acid finds various applications across different fields:

Studies on the interactions of 2-nitrobenzoic acid include:

- Reactivity with Thiols: It has been shown to react with thiol groups, forming mixed disulfides and providing insights into its potential applications in biochemical assays .

- Complex Formation: Investigations into its ability to form complexes with metal ions have implications for catalysis and material science.

Several compounds share structural similarities with 2-nitrobenzoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Lacks nitro substituent; used primarily as a preservative. |

| 3-Nitrobenzoic Acid | C₇H₅N₃O₄ | Nitro group at meta position; different reactivity patterns. |

| 4-Nitrobenzoic Acid | C₇H₅N₃O₄ | Nitro group at para position; often used in dye synthesis. |

| Anthranilic Acid | C₇H₇N₃O₂ | Derived from reduction of 2-nitrobenzoic acid; used in dye production. |

2-Nitrobenzoic acid’s unique ortho configuration allows for distinct reactivity compared to its isomers, particularly in biological applications and organic synthesis. Its ability to act as both an intermediate and a reagent makes it valuable in various chemical processes.

Physical Description

Yellowish-white solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant